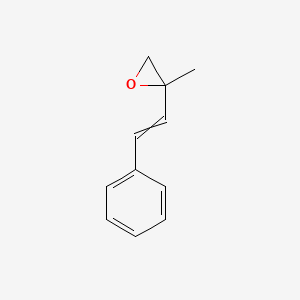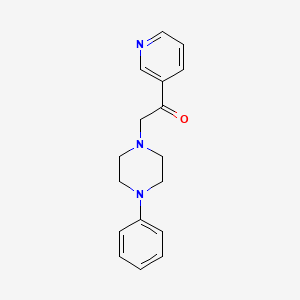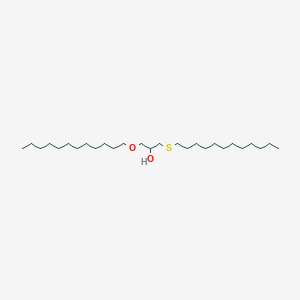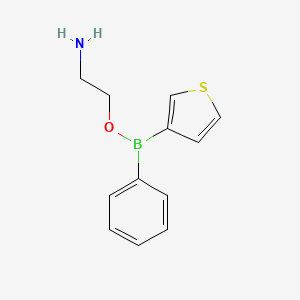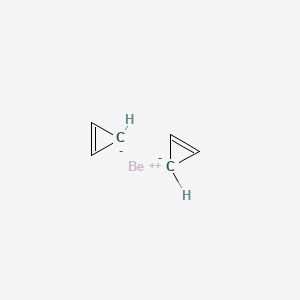
beryllium;cyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium;cyclopropene is a compound that combines the unique properties of beryllium, a lightweight and strong alkaline earth metal, with cyclopropene, a highly strained cyclic alkene. Cyclopropene consists of three carbon atoms joined in a ring with one double bond, making it a fascinating chemical entity with several intriguing properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropene derivatives typically involves the reaction of carbenes with alkenes or cycloalkenes. Carbenes, such as methylene, react with the double bond in alkenes to form cyclopropane structures . For beryllium;cyclopropene, the synthesis may involve the use of beryllium-containing reagents in conjunction with cyclopropene precursors. One common method is the reaction of beryllium halides with cyclopropene under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The use of advanced techniques, such as microwave-assisted synthesis, can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Beryllium;cyclopropene can undergo various types of chemical reactions, including:
Oxidation: Beryllium can be oxidized to form beryllium oxide (BeO) when exposed to oxygen.
Reduction: Reduction reactions may involve the conversion of beryllium ions back to metallic beryllium.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxygen, chlorine, and bromine for oxidation reactions.
Reducing agents: Hydrogen gas for reduction reactions.
Substitution reagents: Carbenes and other electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include beryllium oxide, beryllium halides, and various substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Beryllium;cyclopropene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of beryllium;cyclopropene involves the interaction of the cyclopropene ring with various molecular targets. The strained nature of the cyclopropene ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The formation of carbenes and their subsequent reactions with alkenes to form cyclopropane structures is a key aspect of its reactivity . Additionally, the presence of beryllium can influence the reactivity and stability of the compound, contributing to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to beryllium;cyclopropene include:
Cyclopropane: A simple three-membered ring alkane with high reactivity due to ring strain.
Cyclopropene: The parent compound with a double bond in the three-membered ring.
Beryllium oxide: A compound formed from the oxidation of beryllium.
Uniqueness
This compound is unique due to the combination of beryllium’s properties with the strained cyclopropene ring
Eigenschaften
CAS-Nummer |
60489-99-8 |
|---|---|
Molekularformel |
C6H6Be |
Molekulargewicht |
87.12 g/mol |
IUPAC-Name |
beryllium;cyclopropene |
InChI |
InChI=1S/2C3H3.Be/c2*1-2-3-1;/h2*1-3H;/q2*-1;+2 |
InChI-Schlüssel |
PNRIKQWHNOSIOI-UHFFFAOYSA-N |
Kanonische SMILES |
[Be+2].[CH-]1C=C1.[CH-]1C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{(1E)-1-[4-(Dipropylamino)phenyl]triaz-1-ene-3,3-diyl}di(ethan-1-ol)](/img/structure/B14612556.png)
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

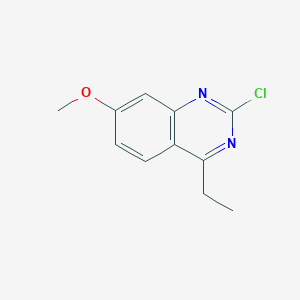

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
